3-ブロモチオフェン-2-カルボニルクロリド

概要

説明

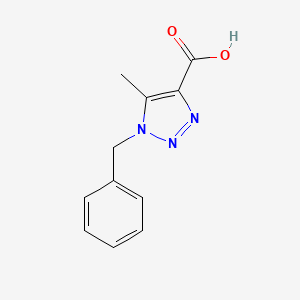

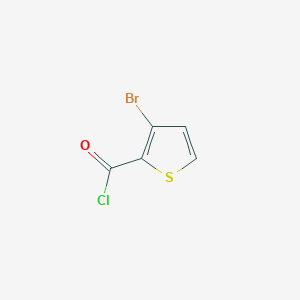

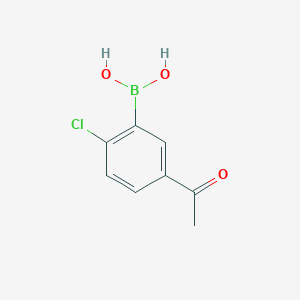

3-Bromothiophene-2-carbonyl chloride (3-BTC) is an organic compound that has been used in a variety of scientific applications, including organic synthesis, drug synthesis, and biochemistry. 3-BTC is a colorless, crystalline solid that has a pungent odor. It is soluble in water and alcohol, and is stable under normal laboratory conditions. 3-BTC has a molecular formula of C2H2BrClOS and a molecular weight of 181.44 g/mol. It has been used in a variety of scientific applications due to its unique properties, such as its ability to form stable organometallic complexes, its reactivity with nucleophiles, and its high solubility in polar solvents.

科学的研究の応用

生物活性化合物の合成

3-ブロモチオフェン-2-カルボニルクロリド: は、幅広い生物活性を有することが知られているチオフェン誘導体の合成における重要な中間体です。 これらの化合物は、抗がん剤、抗炎症剤、抗菌剤、降圧剤、および抗アテローム性動脈硬化症などの薬理学的特性を示します 。チオフェン誘導体の汎用性により、新たな医薬品の開発に役立ちます。

腐食防止剤

工業化学において、3-ブロモチオフェン-2-カルボニルクロリドから誘導されるものも含め、チオフェン誘導体は腐食防止剤として使用されます。 腐食プロセスから金属や合金を保護するのに役立ち、工業用機械やインフラストラクチャの完全性と寿命を維持するために不可欠です .

有機半導体

この化合物は、有機半導体の発展に重要な役割を果たしています。チオフェン系分子は、有機電界効果トランジスタ (OFET) および 有機発光ダイオード (OLED) の開発に不可欠です。 それらのユニークな電子特性は、さまざまな電子デバイスのコンポーネントを作成するために活用されています .

材料科学への応用

3-ブロモチオフェン-2-カルボニルクロリドを使用して合成されたチオフェン媒介分子は、導電性のために材料科学で使用されています。 それらは、さまざまな現代技術に適用できる、特定の電気的特性を持つ革新的な材料を作成するために不可欠です .

共役ポリマーの合成

この化合物は、チオフェン系共役ポリマーの合成に役立ちます。これらのポリマーは、優れた光学特性と導電性特性を備えており、電子機器やオプトエレクトロニクス用途に適しています。 ニッケルやパラジウムを含む遷移金属触媒合成法を使用すると、高い位置規則性と調整可能なオプトエレクトロニクス特性を持つポリマーを作成できます .

医薬品および農薬合成

3-ブロモチオフェン-2-カルボニルクロリドは、さまざまな医薬品および農薬の合成に使用されます。 その反応性により、医薬品や農産物の有効成分として役立つ多数の化合物を生成できます.

高度な材料開発

3-ブロモチオフェン-2-カルボニルクロリドの反応性により、高度な材料の開発に使用できます。 これらの材料は、多くの場合、新しいタイプのセンサーやその他のハイテクデバイスの作成など、特定の用途に合わせて調整できる独自の特性を示します.

有機化学における研究ツール

有機合成における汎用性の高いビルディングブロックとして、3-ブロモチオフェン-2-カルボニルクロリドは、化学者にとって貴重な研究ツールです。 それは、新しい化学経路と反応を探求するために、縮合反応を含むさまざまな合成戦略で使用されます .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of the SM cross-coupling reaction, 3-Bromothiophene-2-carbonyl chloride may act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond .

Biochemical Pathways

Its role in the sm cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

Its molecular weight is 22549 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 3-Bromothiophene-2-carbonyl chloride’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of complex organic compounds.

Action Environment

The action of 3-Bromothiophene-2-carbonyl chloride is likely influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be mild and functional group tolerant . The compound’s stability and efficacy may also be affected by storage conditions .

特性

IUPAC Name |

3-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKGMTULPADQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383926 | |

| Record name | 3-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25796-68-3 | |

| Record name | 3-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)